molecular formula C12H17N3O3S B12905292 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid CAS No. 922182-31-8

6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid

Cat. No.: B12905292
CAS No.: 922182-31-8
M. Wt: 283.35 g/mol
InChI Key: SEAITKLGESUWMO-UHFFFAOYSA-N
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Description

6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid typically involves the reaction of pyrimidine-2-thiol with 6-bromohexanoic acid, followed by the formation of the acetamido group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid is unique due to its specific combination of a pyrimidine ring, a thioacetamide group, and a hexanoic acid chain.

Properties

CAS No.

922182-31-8

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

6-[(2-pyrimidin-2-ylsulfanylacetyl)amino]hexanoic acid

InChI

InChI=1S/C12H17N3O3S/c16-10(9-19-12-14-7-4-8-15-12)13-6-3-1-2-5-11(17)18/h4,7-8H,1-3,5-6,9H2,(H,13,16)(H,17,18)

InChI Key

SEAITKLGESUWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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